molecular formula C10H12O2Si B14176828 Di-(2-furyl)dimethyl silane CAS No. 1578-44-5

Di-(2-furyl)dimethyl silane

Cat. No.: B14176828
CAS No.: 1578-44-5
M. Wt: 192.29 g/mol
InChI Key: LICNAKTVYIFWGC-UHFFFAOYSA-N
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Description

Di-(2-furyl)dimethyl silane (hypothetical structure: (CH₃)₂Si(C₄H₃O)₂) is an organosilicon compound characterized by two 2-furyl groups and two methyl groups attached to a central silicon atom. For instance, Di-(2-furyl)silane (CAS 87027-12-1) shares a similar backbone, with a molecular formula of C₈H₈O₂Si and a molecular weight of 164.23 g/mol . The addition of methyl groups in this compound would likely increase molecular weight and alter reactivity due to steric and electronic effects.

Organosilanes with aromatic substituents, such as furyl or phenyl groups, are valued in materials science for their thermal stability and hydrophobicity. Applications range from concrete protection (via silane impregnation ) to intermediates in organic synthesis .

Properties

CAS No.

1578-44-5

Molecular Formula

C10H12O2Si

Molecular Weight

192.29 g/mol

IUPAC Name

bis(furan-2-yl)-dimethylsilane

InChI

InChI=1S/C10H12O2Si/c1-13(2,9-5-3-7-11-9)10-6-4-8-12-10/h3-8H,1-2H3

InChI Key

LICNAKTVYIFWGC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CO1)C2=CC=CO2

Origin of Product

United States

Preparation Methods

The synthesis of Di-(2-furyl)dimethyl silane typically involves the reaction of furan derivatives with dimethylchlorosilane in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Di-(2-furyl)dimethyl silane undergoes various chemical reactions, including:

Scientific Research Applications

Di-(2-furyl)dimethyl silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Di-(2-furyl)dimethyl silane involves its interaction with various molecular targets. The furan rings can participate in π-π stacking interactions, while the silane group can form covalent bonds with other silicon-containing compounds. These interactions can lead to the formation of stable complexes that exhibit unique chemical and physical properties .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Di-(2-furyl)dimethyl silane (inferred properties) with structurally similar silanes from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound (hypothetical) C₁₀H₁₂O₂Si ~192.3 (estimated) 2-furyl, methyl N/A
Di-(2-furyl)silane C₈H₈O₂Si 164.23 2-furyl 87027-12-1
(2-(2-chlorophenyl)-3,3-difluoroallyl)dimethyl(phenyl)silane (3pa) C₁₇H₁₆ClF₂Si 323.08 2-chlorophenyl, difluoroallyl, phenyl N/A
(3,3-difluoro-2-(thiophen-3-yl)allyl)dimethyl(phenyl)silane (3ta) C₁₅H₁₄F₂SSi 295.08 thiophen-3-yl, difluoroallyl N/A
Dimethyldichlorosilane C₂H₆Cl₂Si 129.06 methyl, chlorine 75-78-5

Key Observations :

  • Molecular Weight : The hypothetical molecular weight (~192.3 g/mol) places this compound between smaller silanes (e.g., Dimethyldichlorosilane at 129.06 g/mol) and bulkier analogs like 3pa (323.08 g/mol) .

Spectroscopic Data Comparisons

NMR and HRMS data from evidence highlight trends in silane characterization:

Compound (Example) ¹H NMR δ (ppm) ¹³C NMR δ (ppm) ¹⁹F NMR δ (ppm) HRMS (Calc./Obs.)
3pa 7.45–7.32 (m) 134.2, 130.1 -108.5 (d, J=232 Hz) 323.0834 (Calc.) / 323.0830 (Obs.)
3ta 7.12–6.85 (m) 128.9, 125.7 -109.1 (d, J=235 Hz) 295.0789 (Calc.) / 295.0785 (Obs.)
Di-(2-furyl)silane (hypothetical) ~6.5–7.2 (furyl H) ~110–150 (furyl C) N/A ~164.23 (Calc.)

Insights :

  • Aromatic Signals : The 2-furyl substituents in this compound would likely show ¹H NMR signals near 6.5–7.2 ppm, distinct from thiophenyl or chlorophenyl groups in 3ta or 3pa .
  • Fluorine Absence : Unlike fluorinated analogs (e.g., 3pa, 3ta), this compound lacks ¹⁹F NMR signals, simplifying its spectral interpretation.

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